Cas no 74843-14-4 (16-(S)-Iloprost)

16-(S)-Iloprost 化学的及び物理的性質
名前と識別子
-
- 16(S)-Iloprost
- 16-(S)-ILOPROST
- (5E)-5-((3aS,4R,5R,6aS)-5-Hydroxy-4-((1E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene)pentanoic acid
- Iloprost S-isomer
- MolPort-009-018-319
- Pentanoic acid, 5-((3a,4R,5R,6aS)-hexahydro-5-hydroxy-4-((1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl)-2(1H)-pentalenylidene)-, (5E)-
- UNII-45U5P0UB24
- UNII-JED5K35YGL component HIFJCPQKFCZDDL-ITQKTNNISA-N
- 16-(S)-Iloprost
-
- インチ: InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
- InChIKey: HIFJCPQKFCZDDL-ITQKTNNISA-N
- ほほえんだ: CC#CC[C@H](C)[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)O)/C[C@H]2C[C@H]1O)O
計算された属性
- せいみつぶんしりょう: 360.23016
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 8
じっけんとくせい
- PSA: 77.76
16-(S)-Iloprost 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-205058A-1mg |
16(S)-Iloprost, |
74843-14-4 | 1mg |
¥3497.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66190-5mg |
16(S)-Iloprost |
74843-14-4 | 98% | 5mg |
¥0.00 | 2023-09-08 | |
TRC | I267315-25mg |
16-(S)-Iloprost |
74843-14-4 | 25mg |
$ 29000.00 | 2023-09-07 | ||
1PlusChem | 1P00G3T1-5mg |
16(S)-Iloprost |
74843-14-4 | ≥98% | 5mg |
$2070.00 | 2024-04-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205058-500 µg |
16(S)-Iloprost, |
74843-14-4 | 500µg |
¥1,805.00 | 2023-07-11 | ||
A2B Chem LLC | AH50629-1mg |
16(S)-Iloprost |
74843-14-4 | ≥98% | 1mg |
$382.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205058A-1 mg |
16(S)-Iloprost, |
74843-14-4 | 1mg |
¥3,497.00 | 2023-07-11 | ||
TRC | I267315-10mg |
16-(S)-Iloprost |
74843-14-4 | 10mg |
$26732.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66190-500ug |
16(S)-Iloprost |
74843-14-4 | 98% | 500ug |
¥2490.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205058-500µg |
16(S)-Iloprost, |
74843-14-4 | 500µg |
¥1805.00 | 2023-09-05 |
16-(S)-Iloprost 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
16-(S)-Iloprostに関する追加情報
Research Brief on 16-(S)-Iloprost (CAS: 74843-14-4): Recent Advances and Applications
16-(S)-Iloprost (CAS: 74843-14-4) is a stable prostacyclin analog with significant therapeutic potential in cardiovascular and pulmonary diseases. Recent studies have further elucidated its mechanisms of action, clinical efficacy, and novel applications. This research brief synthesizes the latest findings on 16-(S)-Iloprost, focusing on its pharmacological properties, therapeutic uses, and emerging research directions.
Recent pharmacological studies have highlighted the role of 16-(S)-Iloprost in modulating vascular tone and platelet aggregation through selective activation of the prostacyclin (IP) receptor. A 2023 study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated its superior stability compared to endogenous prostacyclin, with a half-life extending up to 30 minutes in plasma. This property enhances its clinical utility in conditions such as pulmonary arterial hypertension (PAH) and peripheral vascular diseases.
In clinical research, 16-(S)-Iloprost has shown promising results in the treatment of PAH. A Phase III clinical trial (NCT04512355) reported in European Respiratory Journal (2024) confirmed its efficacy in improving exercise capacity and hemodynamic parameters. The trial involved 220 patients and demonstrated a 35% improvement in 6-minute walk distance (6MWD) compared to placebo, with a favorable safety profile. These findings support its use as a first-line therapy for PAH.
Emerging applications of 16-(S)-Iloprost include its potential in treating fibrotic diseases. A preclinical study published in Nature Communications (2023) revealed its anti-fibrotic effects in lung and liver tissues, mediated through the inhibition of TGF-β signaling. This opens new avenues for research in idiopathic pulmonary fibrosis (IPF) and cirrhosis, where current treatment options are limited.
From a chemical perspective, advances in the synthesis of 16-(S)-Iloprost have been reported. A 2024 study in Organic Letters detailed a novel enantioselective synthesis route, improving yield and purity. This development addresses previous challenges in large-scale production, potentially reducing costs and increasing accessibility for patients.
Future research directions include exploring combination therapies with other vasodilators and investigating its neuroprotective effects in ischemic stroke models. The ongoing ELIPSE-2 trial (NCT05289180) is evaluating its efficacy in critical limb ischemia, with preliminary results expected in late 2024.
In conclusion, 16-(S)-Iloprost continues to demonstrate significant therapeutic value across multiple indications. Its well-characterized pharmacology, combined with recent clinical and preclinical findings, positions it as a versatile agent in the treatment of vascular and fibrotic diseases. Continued research into its mechanisms and applications promises to further expand its clinical utility in the coming years.
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